7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This compound is classified as a thieno[3,2-d]pyrimidin-4(3H)-one derivative, which features a unique bicyclic structure that combines thieno and pyrimidine moieties. The structural formula for this compound is C15H12FNO, with a molecular weight of approximately 253.26 g/mol. It is known for its biological activities, including antifungal and anticancer properties, making it a subject of ongoing research.
The synthesis of 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves cyclization reactions that incorporate various precursors. One common method utilizes the cyclization of 3-amino-thiophene-2-carboxylate derivatives with appropriate aromatic substituents.
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for achieving high yields and purity of the compound.
The molecular structure of 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can be described as follows:
C1=CC=C(C(=C1)F)C2=NNC(=O)S2
.The compound features a thieno ring fused to a pyrimidine ring, with a fluorophenyl substituent at the 7-position. This unique arrangement contributes to its biological activity.
7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one participates in various chemical reactions that can modify its structure and enhance its biological properties:
Technical details regarding these reactions often involve specific conditions such as temperature control and choice of solvents to optimize yields.
The mechanism of action for 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one primarily relates to its interaction with biological targets:
Data from biological assays can provide insights into its efficacy and specificity towards these targets.
Relevant data from studies often highlight these properties in relation to their implications for drug development and formulation.
7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific uses:
The synthesis of 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives employs two principal strategies: thiophene-first cyclization and pyrimidine-first annulation. The thiophene-first approach typically begins with 2-amino-3-carboxylate/cyanothiophene precursors that undergo cyclodehydration to form the pyrimidine ring. Microwave-assisted synthesis significantly enhances this process, reducing reaction times from 8-10 hours to under 30 minutes while improving yields by 15-25% compared to conventional heating methods [7]. For example, cyclocondensation of ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate with formamide under microwave irradiation (600W) yields the core scaffold in 25 minutes at 150°C, achieving 85% purity without requiring chromatographic separation [4].
The alternative pyrimidine-first strategy constructs the thiophene ring onto pre-formed pyrimidine systems. This approach utilizes 4-chloro-6-phenylpyrimidin-5-carbonitrile intermediates that undergo nucleophilic thiolation followed by acid-mediated cyclization. Key steps include: (1) reaction with thiourea to form 4-mercapto derivatives, (2) alkylation with chloroacetonitrile, and (3) ring closure under acidic conditions (HCl/dioxane) at 80°C to furnish the thienopyrimidine core [4]. This method enables precise regiocontrol for C7 aryl substitution, particularly valuable for introducing the 3-fluorophenyl group through Suzuki coupling at the pyrimidine precursor stage [4] [8].
Table 1: Comparative Synthesis Routes for Thieno[3,2-d]pyrimidin-4(3H)-ones
Synthetic Route | Key Intermediate | Cyclization Conditions | Yield Range | Advantages |
---|---|---|---|---|
Thiophene-first | 2-Amino-3-ethoxycarbonyl-4-(3-fluorophenyl)thiophene | Formamide, MWI 150°C, 25 min | 68-72% | Rapid, high atom economy |
Pyrimidine-first | 4-Chloro-6-(3-fluorophenyl)pyrimidin-5-carbonitrile | Thiourea → chloroacetonitrile, HCl/dioxane | 55-63% | Flexible C7 modification |
One-pot Gewald | 2-Amino-3-cyano-4-(3-fluorophenyl)thiophene | Trimethyl orthoformate, Δ, 8h | 45-50% | Commercial reagents |
Strategic functionalization of the thienopyrimidine core enables precise bioactivity tuning through position-specific modifications:
C2 Diversification: Electrophilic substitution at C2 utilizes the activated chlorine in 2,4-dichlorothieno[3,2-d]pyrimidine intermediates. Nucleophilic displacement with amines (primary/secondary alkylamines, anilines) occurs regioselectively at C4 first, followed by C2 modification. Aminopyridines at C2 enhance water solubility (logP reduction by 0.8-1.2 units) while maintaining planar conformation essential for kinase binding [9]. Alternatively, Suzuki coupling installs heteroaryl groups (pyridin-3-yl, thiazol-5-yl) that improve metabolic stability against CYP3A4 oxidation .
N3 Alkylation: The N3 position undergoes benzylation under mild basic conditions (K₂CO₃/DMF, 60°C). Ortho-fluorinated benzyl groups (e.g., 2-fluorobenzyl) demonstrate superior target affinity due to halogen bonding with kinase hinge region carbonyls (e.g., EGFR Cys773). This modification increases melting points by 30-40°C compared to non-halogenated analogs, indicating enhanced crystallinity and purity [3] [8]. Bulkier substituents like naphthylmethyl at N3 significantly alter the molecule's dihedral angle (15-25° from planar) affecting DNA intercalation potential .
C7 Aryl Optimization: The 3-fluorophenyl group at C7 is installed via Suzuki-Miyaura coupling of 7-bromothienopyrimidine precursors with (3-fluorophenyl)boronic acid (Pd(PPh₃)₄/Na₂CO₃/dioxane, 80°C). Para-substituted analogs demonstrate enhanced hydrophobic interactions with kinase ATP pockets (ΔΔG = -1.8 kcal/mol for 3-F vs unsubstituted phenyl). Electron-withdrawing groups (Cl, CF₃) at the meta-position improve cellular uptake (2.5-fold increase in Hep3B accumulation) [6] [9].
C4 Carbonyl Bioisosteres: Though the 4-oxo group is predominant, its replacement with thioxo (via P₂S₅/xylene reflux) or aminomethylene (using Bredereck's reagent) modifies hydrogen-bonding capacity. Thioxo derivatives exhibit 3-fold higher topoisomerase II inhibition but reduced kinase selectivity [4] [7].
Table 2: Functionalization Strategies for Key Positions
Position | Reagents/Conditions | Representative Groups | Key Effects |
---|---|---|---|
C2 | Amines (60°C, DMF), Suzuki coupling | 2-Aminopyridyl, methylsulfonyl | ↑ Solubility, kinase selectivity |
N3 | Benzyl halides (K₂CO₃, DMF) | 2-Fluorobenzyl, naphthylmethyl | Halogen bonding, altered dihedral |
C7 | Suzuki coupling (Pd-catalyzed) | 3-Fluorophenyl, 4-Cl-phenyl | Hydrophobic pocket occupancy |
C4 | P₂S₅/xylene or Bredereck's reagent | Thioxo, aminomethylene | Modified H-bonding patterns |
Comprehensive SAR analysis reveals critical structural determinants for biological activity:
C7 Aryl Substitution Patterns: Meta-fluorine on the C7 phenyl ring enhances kinase inhibition potency by 15-fold compared to unsubstituted analogs (EGFR IC₅₀: 0.13 µM vs 2.1 µM). Ortho-substitution creates steric hindrance reducing activity (IC₅₀ > 5 µM), while para-substituted derivatives maintain moderate activity but suffer from rapid hepatic glucuronidation. Simultaneous 3,5-difluoro substitution improves membrane permeability (PAMPA logPe = -5.2) but increases CYP2D6 inhibition risk (78% probability) [8].
N3-Benzyl Ortho-Substitution: Ortho-fluorine on N3-benzyl enables halogen bonding with backbone carbonyls (e.g., EGFR Met793), improving kinase selectivity by 8-fold over non-halogenated counterparts. Molecular dynamics show sustained bond occupancy (>85% simulation time) with bond lengths of 2.9-3.1Å. Larger ortho-substituents (Cl, OCH₃) diminish potency due to suboptimal bond geometry [3] [8].
C2 Amino Heterocycles: 2-Aminopyridin-3-yl derivatives exhibit dual STAT3/ERK pathway inhibition (IC₅₀ = 0.32-5.73 µM) through JAK2 allosteric modulation. The pyridine nitrogen forms a critical hydrogen bond with Leu983 (distance: 2.7Å, angle: 158°), explaining why pyrazinyl analogs show 10-fold reduced activity. Bulky 2-aryl groups induce conformational changes disrupting DNA binding in topoisomerase inhibition [6] [9].
Core Modifications: Thieno[3,2-d] vs [2,3-d] isomers demonstrate distinct target profiles: [3,2-d] isomers show 5-fold greater EGFR inhibition (ΔG = -9.3 kcal/mol) due to optimal vector alignment with the ATP pocket, while [2,3-d] analogs favor topoisomerase II inhibition. Saturation of the thiophene ring (4,5,6,7-tetrahydro derivatives) reduces planarity, diminishing intercalation capacity but improving aqueous solubility [7].
Systematic comparison of substitution effects across literature reveals:
Electron-Withdrawing Groups (EWGs) at C7 Aryl: Meta-fluorine provides optimal balance of lipophilicity (clogP = 5.09) and electronic effects (σₘ = 0.34), enhancing both cellular potency and metabolic stability. The 3-CN group lowers clogP to 4.3 but introduces cytochrome P450 inhibition risks (CYP2C9 IC₅₀ = 1.8 µM). Strong EWGs like 3-CF₃ improve kinase binding (ΔG = -10.2 kcal/mol) but compromise solubility (0.009 mg/mL) [5] [8].
N3-Alkyl vs Arylalkyl: Methyl substitution at N3 reduces melting points by 40-50°C, complicating crystallization. Benzyl groups enable π-stacking with Phe697 in Aurora B kinase, while phenethyl spacers improve DNA minor groove binding (Kd = 0.8 µM). Heteroaromatic methyl (pyridin-2-ylmethyl) derivatives show pH-dependent solubility but enhanced blood-brain barrier penetration (logBB = 0.24) [9].
Hybrid Derivatives: Combining 3-(2-fluorobenzyl) at N3 with 7-(3-fluorophenyl) at C7 creates synergistic activity against multiple kinases (EGFR IC₅₀ = 12 nM, Aurora B IC₅₀ = 8.2 nM). Molecular modeling shows orthogonal binding modes: the C7 aryl occupies hydrophobic region I, while N3-benzyl engages region II with fluorine forming a halogen bond. This combination reduces HER2 off-target activity by 40-fold compared to lapatinib [3] [8].
C2/C4 Modified Analogs: C2-thioether derivatives exhibit potent antifolate activity (DHFR Ki = 70 nM) but limited kinase inhibition. 4-Thioxo compounds show redshifted UV absorption (λmax = 380 nm), enabling photodynamic applications. 4-Amino derivatives (via POCl₃ amination) improve DNA intercalation but increase cytotoxicity in normal cells [4] [7].
Table 3: Bioactivity Profiles by Substitution Pattern
Substitution Pattern | Representative Compound | Primary Bioactivity | Potency (IC₅₀/ Ki) |
---|---|---|---|
7-(3-Fluorophenyl), N3-(2-fluorobenzyl) | 7-(4-Cl-phenyl)-3-(2-F-benzyl)thieno[3,2-d]pyrimidin-4-one | EGFR/Aurora B kinase inhibition | 12 nM / 8.2 nM |
7-(3-Cyanophenyl), C2-(aminopyridin-3-yl) | 2-(Pyridin-3-ylamino)-7-(3-CN-Ph)-thieno[3,2-d]pyrimidin-4-one | STAT3 pathway inhibition | 0.32 µM |
7-(3,5-Difluorophenyl), N3-methyl | 3-Methyl-7-(3,5-F₂-Ph)thieno[3,2-d]pyrimidin-4(3H)-one | Topoisomerase II inhibition | 1.8 µM |
4-Thioxo, 7-phenyl | 7-Phenyl-4-thioxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-amine | Dihydrofolate reductase inhibition | 70 nM |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2